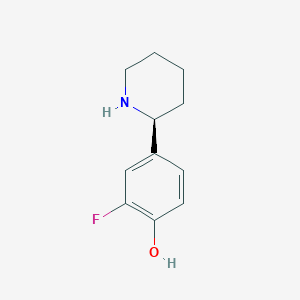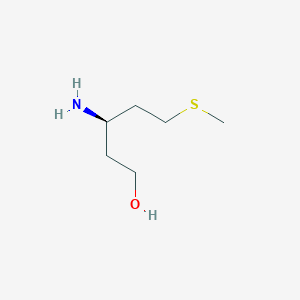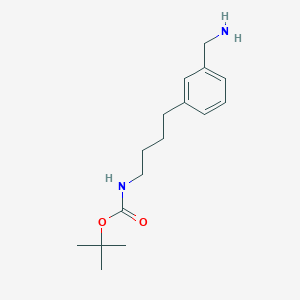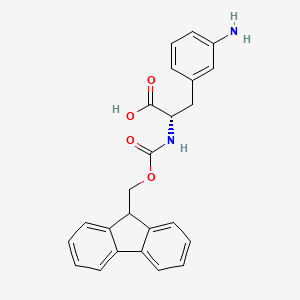
(S)-2-Fluoro-4-(piperidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Fluoro-4-(piperidin-2-yl)phenol is a compound that features a piperidine ring attached to a phenol group, with a fluorine atom at the 2-position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a piperidine derivative is coupled with a fluorinated phenol under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of (S)-2-Fluoro-4-(piperidin-2-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Fluoro-4-(piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced phenol derivatives from reduction, and various substituted phenol derivatives from substitution reactions .
Applications De Recherche Scientifique
(S)-2-Fluoro-4-(piperidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-Fluoro-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The piperidine ring can also contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(piperidin-2-yl)phenol: Lacks the stereochemistry of the (S)-enantiomer.
4-(Piperidin-2-yl)phenol: Lacks the fluorine atom.
2-Fluoro-4-(piperidin-3-yl)phenol: Has a different position of the piperidine ring.
Uniqueness
(S)-2-Fluoro-4-(piperidin-2-yl)phenol is unique due to the presence of the (S)-enantiomer, which can exhibit different biological activities compared to its ®-enantiomer or racemic mixture. The fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-fluoro-4-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H14FNO/c12-9-7-8(4-5-11(9)14)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2/t10-/m0/s1 |
Clé InChI |
SZKKAFDDEMURIF-JTQLQIEISA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CC(=C(C=C2)O)F |
SMILES canonique |
C1CCNC(C1)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)






![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)




